2-[(5-Chlorothiophen-3-yl)methyl]cyclopentan-1-ol
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Overview
Description
2-[(5-Chlorothiophen-3-yl)methyl]cyclopentan-1-ol is a chemical compound with the molecular formula C10H13ClOS and a molecular weight of 216.73 g/mol . This compound features a cyclopentane ring substituted with a hydroxyl group and a chlorothiophene moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chlorothiophen-3-yl)methyl]cyclopentan-1-ol typically involves the reaction of 5-chlorothiophene-3-carbaldehyde with cyclopentanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chlorothiophen-3-yl)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the thiophene ring.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
2-[(5-Chlorothiophen-3-yl)methyl]cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-Chlorothiophen-3-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol: Similar structure but with a different position of the chlorine atom on the thiophene ring.
(5-Chlorothiophen-2-yl)methylamine hydrochloride: Contains a similar thiophene moiety but with different substituents.
Uniqueness
2-[(5-Chlorothiophen-3-yl)methyl]cyclopentan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both a hydroxyl group and a chlorothiophene moiety provides opportunities for diverse chemical modifications and applications .
Properties
Molecular Formula |
C10H13ClOS |
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Molecular Weight |
216.73 g/mol |
IUPAC Name |
2-[(5-chlorothiophen-3-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H13ClOS/c11-10-5-7(6-13-10)4-8-2-1-3-9(8)12/h5-6,8-9,12H,1-4H2 |
InChI Key |
SLVIUPFQKXFNRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)CC2=CSC(=C2)Cl |
Origin of Product |
United States |
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